molecular formula C7H6ClN3 B2855320 3-Chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 1935233-51-4

3-Chloro-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B2855320
CAS No.: 1935233-51-4
M. Wt: 167.6
InChI Key: NRHBPALXJRBGLQ-UHFFFAOYSA-N
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Description

3-Chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-b]pyridazine family This compound features a fused imidazo[1,2-b]pyridazine ring system with a chlorine atom at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-chloro-3-methylpyridazine with a suitable nitrogen-containing compound under high-temperature conditions. Another approach involves the reaction of 2-chloro-3-methylpyridazine with hydrazine followed by cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents can significantly impact the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

3-Chloro-2-methylimidazo[1,2-b]pyridazine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Chloro-2-methylimidazo[1,2-b]pyridazine is structurally similar to other imidazo[1,2-b]pyridazine derivatives, such as 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine and 2-chloro-3-methylimidazo[1,2-b]pyridazine. its unique substitution pattern at the 3- and 2-positions imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-chloro-2-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHBPALXJRBGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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